Cytotoxic Potency of Datelliptium (Detalliptinium) Compared to Celiptium and m-AMSA in NCI N417 Human SCLC Cells
In a direct head-to-head comparative study of 14 ellipticine derivatives, Datelliptium (reported as Detalliptinium) exhibited an IC50 of 8 µM for cell growth inhibition in the NCI N417 human small cell lung carcinoma (SCLC) cell line. This potency is comparable to Celiptium (IC50 = 9 µM) but approximately 8-fold less potent than the clinical Topo II inhibitor m-AMSA (IC50 = 1 µM) [1]. Notably, Datelliptium and Celiptium demonstrated the highest in vitro Topo II DNA cleavage and decatenation activity among all 14 ellipticines tested, despite their weaker whole-cell cytotoxicity [2]. The mechanistic basis for the potency differential relative to m-AMSA was attributed to limited nuclear access rather than reduced intrinsic Topo II inhibitory activity, as confirmed by isolated nuclei experiments showing increased DNA cleavage upon removal of cellular permeability barriers [3].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 8 µM (Detalliptinium/Datelliptium) |
| Comparator Or Baseline | Celiptium: 9 µM; m-AMSA: 1 µM |
| Quantified Difference | Approximately equipotent to Celiptium (8 µM vs 9 µM); 8-fold less potent than m-AMSA |
| Conditions | NCI N417 human SCLC cell line, in vitro cell growth assay |
Why This Matters
This head-to-head dataset establishes Datelliptium's equipotency to the clinically used Celiptium in SCLC cells while providing a benchmark against m-AMSA, informing selection for Topo II-focused research applications where cellular permeability may be a study variable.
- [1] Riou JF, et al. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417. Biochem Pharmacol. 1989 Jul 1;38(13):2077-86. View Source
- [2] Multon E, Riou JF, LeFevre D, Ahomadegbe JC, Riou G. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417. Biochem Pharmacol. 1989;38:2077-2086. View Source
- [3] Riou JF, et al. (1989). Data indicating weaker cytotoxic effect due to limited nuclear access rather than lack of Topo II activity. View Source
